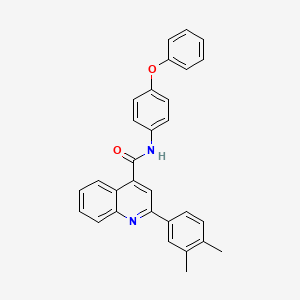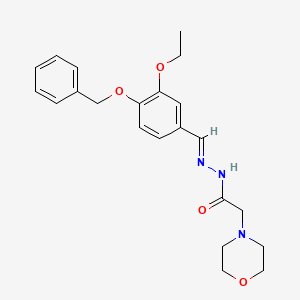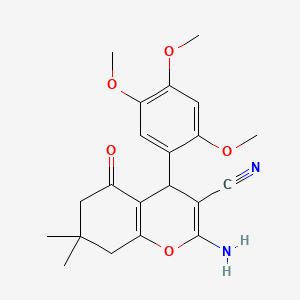![molecular formula C19H22N4O B11664090 6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often include heating and stirring the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 6-amino-4-(2-furanyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(2-F-phenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific structural arrangement and the presence of unique functional groups
Eigenschaften
Molekularformel |
C19H22N4O |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6-amino-4-(4-propan-2-ylphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H22N4O/c1-4-5-15-17-16(13-8-6-12(7-9-13)11(2)3)14(10-20)18(21)24-19(17)23-22-15/h6-9,11,16H,4-5,21H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
OMLQYLRQFYICGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)
